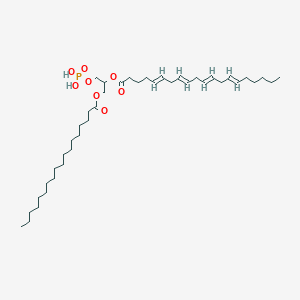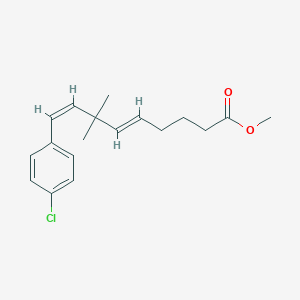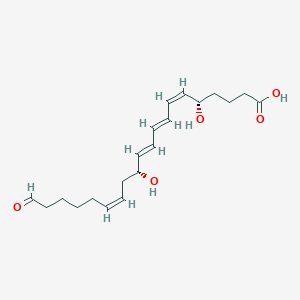
(5S,6Z,8E,10E,12R,14Z)-5,12-dihydroxy-20-oxoicosa-6,8,10,14-tetraenoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5S,6Z,8E,10E,12R,14Z)-5,12-dihydroxy-20-oxoicosa-6,8,10,14-tetraenoic acid, commonly known as 12-HETE, is a bioactive lipid that plays a crucial role in various physiological processes. It is a derivative of arachidonic acid, which is a polyunsaturated fatty acid that is present in the cell membrane of animals. 12-HETE is produced by the action of lipoxygenase enzymes on arachidonic acid, and it is involved in the regulation of inflammation, cell growth, and differentiation.
Applications De Recherche Scientifique
Synthesis and Structural Identification : Kitamura et al. (1988) synthesized and identified derivatives of leukotriene A4, leading to the production of diastereomers including (5S,6Z,8E,10E,12R,14Z)-5,12-dihydroxy-20-oxoicosa-6,8,10,14-tetraenoic acid. This research contributes to understanding the chemical synthesis and structural identification of related compounds (Kitamura et al., 1988).
Metabolic Pathways in Leukocytes : Borgeat and Samuelsson (1979) explored the metabolism of arachidonic acid in human polymorphonuclear leukocytes, leading to the formation of several metabolites including (5S,6Z,8E,10E,12R,14Z)-5,12-dihydroxy-20-oxoicosa-6,8,10,14-tetraenoic acid. Their work elucidates the role of arachidonic acid metabolism in leukocytes, which is crucial for understanding inflammatory processes (Borgeat & Samuelsson, 1979).
Role in Inflammation-Resolution : In the study of macrophage mediators by Serhan et al. (2009), the role of derivatives of docosahexaenoic acid in inflammation resolution was investigated, highlighting the importance of such compounds in tissue homeostasis and host defense (Serhan et al., 2009).
Lipoxygenase Pathway in Platelets and Lymphocytes : Lagarde et al. (1999) examined the 12-lipoxygenase activity and its relevance for platelet and lymphocyte functions. Understanding the role of this pathway is vital for deciphering the complex mechanisms of immune response and inflammation (Lagarde et al., 1999).
Biosynthesis of Lipoxin Intermediates : Perry et al. (2020) studied the role of human 15-lipoxygenase-2 in the biosynthesis of lipoxin intermediates, important for understanding the molecular pathways involved in inflammation and resolution processes (Perry et al., 2020).
Synthesis and Inhibitory Activities of Eicosanoid Compounds : Arai et al. (1983) investigated the synthesis and 5-lipoxygenase inhibitory activities of various eicosanoid compounds, including derivatives similar to the specified compound. This research is significant for understanding the potential therapeutic applications of these compounds in regulating inflammatory responses (Arai et al., 1983).
Propriétés
Numéro CAS |
115609-68-2 |
|---|---|
Nom du produit |
(5S,6Z,8E,10E,12R,14Z)-5,12-dihydroxy-20-oxoicosa-6,8,10,14-tetraenoic acid |
Formule moléculaire |
C10H11N3O |
Poids moléculaire |
350.4 g/mol |
Nom IUPAC |
(5S,6Z,8E,10E,12R,14Z)-5,12-dihydroxy-20-oxoicosa-6,8,10,14-tetraenoic acid |
InChI |
InChI=1S/C20H30O5/c21-17-10-6-2-1-3-7-12-18(22)13-8-4-5-9-14-19(23)15-11-16-20(24)25/h3-5,7-9,13-14,17-19,22-23H,1-2,6,10-12,15-16H2,(H,24,25)/b5-4+,7-3-,13-8+,14-9-/t18-,19-/m1/s1 |
Clé InChI |
LVLQYGYNBVIONY-PSPARDEHSA-N |
SMILES isomérique |
C(CCC=O)C/C=C\C[C@H](/C=C/C=C/C=C\[C@H](CCCC(=O)O)O)O |
SMILES |
C(CCC=O)CC=CCC(C=CC=CC=CC(CCCC(=O)O)O)O |
SMILES canonique |
C(CCC=O)CC=CCC(C=CC=CC=CC(CCCC(=O)O)O)O |
Description physique |
Solid |
Synonymes |
20-aldehyde leukotriene B4 20-oxoleukotriene B4 leukotriene B4-20-aldehyde LTB4-20-aldehyde |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



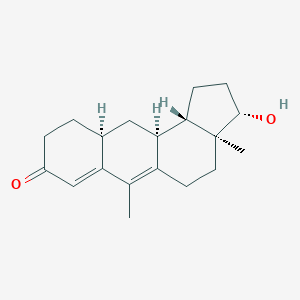

![(5Z)-5-[(4R,5S,6aS)-6,6-difluoro-5-hydroxy-4-[(E,3S)-3-hydroxyoct-1-enyl]-3a,4,5,6a-tetrahydro-3H-cyclopenta[b]furan-2-ylidene]-2,2-difluoropentanoic acid](/img/structure/B218776.png)
![7-[3-[4-[[3,4-Dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxyoxolan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5-hydroxy-2-(4-hydroxy-3-methoxyphenyl)-2,3-dihydrochromen-4-one](/img/structure/B218823.png)
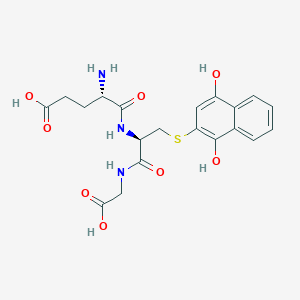
![(8S,9S,10R,14S,17S)-17-acetyl-10-methyl-13-prop-2-enyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B218869.png)






